N,N'-Diethylthiourea
Overview
Description
N,N’-Diethylthiourea is an organic compound with the molecular formula (C₂H₅NH)₂CS. It is a derivative of thiourea, where the hydrogen atoms are replaced by ethyl groups. This compound is known for its applications in various industrial processes, particularly in the rubber industry as an accelerator for vulcanization.
Mechanism of Action
Target of Action
N,N’-Diethylthiourea is primarily used in the rubber industry as an accelerator for the vulcanization of several types of rubber with reactive cross-linking sites . The primary targets of N,N’-Diethylthiourea are these reactive cross-linking sites in the rubber.
Mode of Action
The compound interacts with its targets by accelerating the vulcanization process, which is a chemical reaction where the rubber is heated with sulfur, accelerated by the presence of N,N’-Diethylthiourea . This results in the formation of cross-links between polymer chains in the rubber, thereby enhancing its durability and elasticity.
Biochemical Pathways
It is known that the compound plays a crucial role in the vulcanization process, which could be considered a unique biochemical pathway in the context of rubber production .
Pharmacokinetics
It can be analyzed using reverse phase (rp) hplc method .
Result of Action
The primary result of N,N’-Diethylthiourea’s action is the enhanced durability and elasticity of vulcanized rubber . By accelerating the vulcanization process, N,N’-Diethylthiourea helps to create cross-links between polymer chains in the rubber, resulting in a material that is more resistant to wear and tear.
Action Environment
The efficacy and stability of N,N’-Diethylthiourea’s action can be influenced by various environmental factors. For instance, the temperature and pressure conditions under which the vulcanization process is carried out can affect the effectiveness of N,N’-Diethylthiourea as a vulcanization accelerator . Furthermore, the presence of other chemicals in the rubber mixture can also impact the action of N,N’-Diethylthiourea.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Diethylthiourea can be synthesized through the reaction of ethylamine with carbon disulfide, followed by the addition of hydrogen sulfide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, N,N’-Diethylthiourea is produced by reacting diethylamine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the desired thiourea derivative. The product is purified through crystallization or distillation processes.
Types of Reactions:
Oxidation: N,N’-Diethylthiourea can undergo oxidation reactions to form disulfides or sulfoxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can participate in substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed:
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Amines.
Substitution Products: Alkyl or aryl thioureas.
Scientific Research Applications
N,N’-Diethylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized as an accelerator in the vulcanization of rubber, improving the mechanical properties of rubber products.
Comparison with Similar Compounds
N,N’-Dimethylthiourea: Similar structure but with methyl groups instead of ethyl groups.
N,N’-Diphenylthiourea: Contains phenyl groups instead of ethyl groups.
N-Methylthiourea: Contains a single methyl group.
Uniqueness: N,N’-Diethylthiourea is unique due to its specific ethyl group substitutions, which confer distinct chemical and physical properties. These properties make it particularly effective as a vulcanization accelerator and as a ligand in coordination chemistry.
Properties
IUPAC Name |
1,3-diethylthiourea | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C5H12N2S/c1-3-6-5(8)7-4-2/h3-4H2,1-2H3,(H2,6,7,8) | |
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InChI Key |
FLVIGYVXZHLUHP-UHFFFAOYSA-N | |
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Canonical SMILES |
CCNC(=S)NCC | |
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Molecular Formula |
C5H12N2S | |
Record name | N,N'-DIETHYLTHIOUREA | |
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DSSTOX Substance ID |
DTXSID8020466 | |
Record name | N,N'-Diethylthiourea | |
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Molecular Weight |
132.23 g/mol | |
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Physical Description |
Buff solid or white powder. (NTP, 1992), Dry Powder; Pellets or Large Crystals, Beige solid; [Hawley] Off-white flakes; [MSDSonline] | |
Record name | N,N'-DIETHYLTHIOUREA | |
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Record name | Thiourea, N,N'-diethyl- | |
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Boiling Point |
Decomposes (NTP, 1992) | |
Record name | N,N'-DIETHYLTHIOUREA | |
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Solubility |
1 to 5 mg/mL at 68 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN METHANOL, ETHER, ACETONE, BENZENE, & ETHYL ACETATE; INSOL IN GASOLINE. | |
Record name | N,N'-DIETHYLTHIOUREA | |
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Record name | N,N'-DIETHYLTHIOUREA | |
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Vapor Pressure |
0.24 [mmHg] | |
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Color/Form |
BUFF SOLID | |
CAS No. |
105-55-5 | |
Record name | N,N'-DIETHYLTHIOUREA | |
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Record name | N,N′-Diethylthiourea | |
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Record name | 1,3-Diethylthiourea | |
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Record name | 1,3-diethyl-2-thiourea | |
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Record name | N,N'-DIETHYLTHIOUREA | |
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Melting Point |
291 °F (NTP, 1992), 68-71 °C | |
Record name | N,N'-DIETHYLTHIOUREA | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N,N'-diethylthiourea?
A1: The molecular formula of this compound is C5H12N2S, and its molecular weight is 132.23 g/mol. [] (https://www.semanticscholar.org/paper/7a75f80776bf22c9b92c1bdcfee16d4ebbd93f33)
Q2: Which spectroscopic techniques have been used to characterize this compound and its complexes?
A2: Researchers have employed various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction (XRD) to analyze DETU and its metal complexes. These techniques provide valuable information about the compound's structure, bonding, and coordination modes. [, , , , , , ] (See respective paper links for details)
Q3: What is the crystal structure of this compound?
A3: this compound exists as a monoclinic crystal with the space group P21/c. Intermolecular hydrogen bonding N–H···S interactions are dominant in the crystal packing. [] (https://www.semanticscholar.org/paper/7a75f80776bf22c9b92c1bdcfee16d4ebbd93f33)
Q4: How does the structure of DETU influence its coordination to metal ions?
A4: DETU typically acts as a bidentate ligand, coordinating to metal ions through its sulfur and one of the nitrogen atoms, forming a six-membered chelate ring. [, ] (See respective paper links for details)
Q5: What is the significance of the distorted tetrahedral geometry often observed in DETU complexes?
A5: The distorted tetrahedral geometry, commonly found in complexes like [Cd(detu)2X2], arises from the steric effects of the ethyl groups attached to the nitrogen atoms of DETU. This distortion can impact the complex's stability and reactivity. [, ] (See respective paper links for details)
Q6: What is the solubility of this compound in different solvents?
A6: The solubility of DETU has been investigated in various solvents, including methanol, ethanol, n-propanol, isopropanol, n-butanol, sec-butyl alcohol, n-pentanol, acetone, butanone, methyl acetate, ethyl acetate, and acetonitrile. Its solubility in alcohols decreases with an increase in carbon chain length. [] (https://www.semanticscholar.org/paper/7a75f80776bf22c9b92c1bdcfee16d4ebbd93f33)
Q7: How does DETU impact the electrodeposition of copper?
A7: DETU acts as a stabilizer in electroless copper electrolytes, influencing the deposition rate, grain size, and porosity of the deposited copper layers. [] (https://www.semanticscholar.org/paper/307fba35d71df53148dd3d9997041f6341def6ab)
Q8: Can DETU inhibit steel corrosion?
A8: Yes, DETU exhibits corrosion inhibition properties for steel in sulfuric acid solutions. This protective effect is attributed to its adsorption onto the steel surface. [] (https://www.semanticscholar.org/paper/32cba5e04c57ee317437a153de8f789b0427c7fa)
Q9: Does this compound exhibit any catalytic properties?
A9: While DETU itself is not a widely studied catalyst, it plays a crucial role in the synthesis of other compounds. For instance, it is used as a starting material in the preparation of 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester. [] (https://www.semanticscholar.org/paper/848708a6f9469a8052ed8fa45998b412367dae4b)
Q10: What are the known biological effects of this compound?
A10: DETU has been identified as a potential thyroid carcinogen based on studies in rodents. [, , ] (See respective paper links for details)
Q11: How does this compound affect the absorption of certain drugs?
A11: DETU has shown the ability to enhance the absorption of quinine and quinidine, potentially by influencing enzymatic processes in the small intestine. [, ] (See respective paper links for details)
Q12: Has this compound been used in any therapeutic applications?
A12: While DETU has shown some interesting biological activities, its potential carcinogenicity raises concerns for its use in therapeutic settings.
Q13: Have computational methods been applied to study this compound and its complexes?
A13: Yes, computational chemistry techniques such as density functional theory (DFT) have been employed to optimize the geometries of DETU complexes and predict their electronic properties. [, ] (See respective paper links for details)
Q14: Have any structure-activity relationship (SAR) studies been conducted on this compound?
A14: While detailed SAR studies on DETU are limited, research suggests that the size and nature of substituents on the thiourea moiety can impact its biological activity and coordination chemistry. [, , , ] (See respective paper links for details)
Q15: What are the safety concerns associated with this compound?
A15: this compound has been identified as a potential carcinogen in animal studies, raising concerns about its safety for human exposure. [, , ] (See respective paper links for details)
Q16: What analytical techniques are used to quantify this compound?
A16: Techniques like voltammetry and electrothermal atomic absorption spectrometry (ETAAS), often coupled with separation methods such as solid phase extraction, are employed to quantify DETU in various matrices. [] (https://www.semanticscholar.org/paper/0e28a74a165ec715662cb37bca0b09de8acbafd2)
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